molecular formula C4H9NO B1315458 2-Aminocyclobutan-1-ol CAS No. 71347-12-1

2-Aminocyclobutan-1-ol

Cat. No. B1315458
CAS RN: 71347-12-1
M. Wt: 87.12 g/mol
InChI Key: WXKBWWIWJCCING-UHFFFAOYSA-N
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Description

2-Aminocyclobutan-1-ol is a chemical compound with the molecular formula C4H9NO . It is also known by other names such as 2-Aminocyclobutanol . The molecular weight of this compound is 87.12 g/mol .


Molecular Structure Analysis

The InChI code for 2-Aminocyclobutan-1-ol is InChI=1S/C4H9NO/c5-3-1-2-4 (3)6/h3-4,6H,1-2,5H2 . The Canonical SMILES representation is C1CC (C1N)O . This compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

2-Aminocyclobutan-1-ol has a density of 1.2±0.1 g/cm^3 . The boiling point is 157.6±33.0 °C at 760 mmHg . The compound has a vapour pressure of 1.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 45.9±6.0 kJ/mol . The flash point is 49.1±25.4 °C . The index of refraction is 1.537 . The molar refractivity is 23.6±0.3 cm^3 . The polar surface area is 46 Å^2 . The polarizability is 9.4±0.5 10^-24 cm^3 . The surface tension is 46.0±3.0 dyne/cm . The molar volume is 75.5±3.0 cm^3 .

Scientific Research Applications

Conformational Preferences and Folding

  • 12-Helix Folding : Trans-2-aminocyclobutane carboxylic acid oligomers show a preference for 12-helical conformation in both solution and solid state. This indicates potential applications in designing specific molecular structures (Fernandes et al., 2010).

  • Folding and Self-Assembling with Beta-Oligomers : (1R,2S)-2-Aminocyclobutane-1-carboxylic acid derivatives have shown to adopt a strand-type conformation in solution, indicating potential for creating rigid beta-peptides and self-assembling materials (Torres et al., 2010).

Synthesis and Structural Studies

  • Synthesis of Derivatives : The stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids has been achieved, allowing for the creation of highly rigid beta-peptides. This shows its potential in synthesizing complex molecular structures (Izquierdo et al., 2005).

  • Hydroamination of Strained Trisubstituted Alkenes : Amine-substituted cyclobutanes, including 2-aminocyclobutane-1-ol, are synthesized through CuH-catalyzed hydroamination. This process is key for creating biologically active compounds (Feng et al., 2019).

Potential Medical Applications

  • Tumor Detection : 1-Aminocyclobutane C-11-carboxylic acid shows high affinity for malignant tumors, suggesting its potential as a noninvasive indicator of metabolic tumor activity (Hübner et al., 1981).

  • Boron Neutron Capture Therapy : A boronated aminocyclobutanecarboxylic acid derivative synthesized for neutron capture therapy indicates a potential application in targeted cancer treatments (Kabalka & Yao, 2003).

properties

IUPAC Name

2-aminocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBWWIWJCCING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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